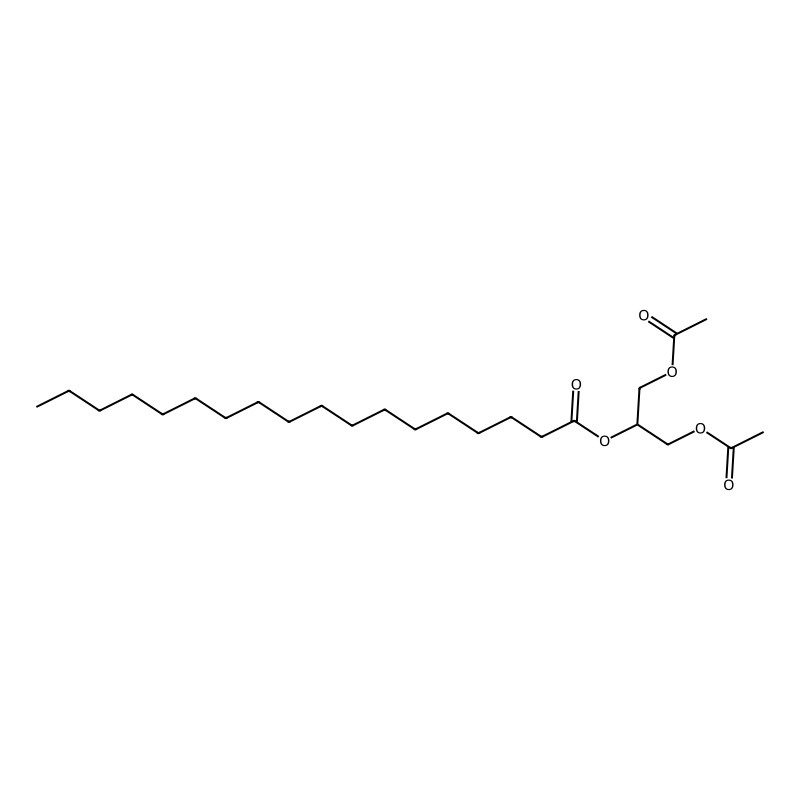

1,3-Diaceto-2-stearin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Diaceto-2-stearin (CAS 55401-62-2), commonly referred to as diacetostearin, is a highly specialized short-long-short (SLS) structured triglyceride. Featuring two short-chain acetate groups at the sn-1 and sn-3 positions and a long-chain stearate group at the sn-2 position, this compound bridges the functional gap between traditional lipid excipients and synthetic plasticizers. In industrial procurement, it is primarily sourced for its unique thermal phase behavior—melting near human body temperature—and its exceptional mechanical plasticity. Unlike standard long-chain triglycerides, 1,3-diaceto-2-stearin offers a distinct combination of low caloric density, high flexibility, and stable polymorphism, making it a critical raw material for edible coatings, advanced pharmaceutical lipid matrices, and functional formulations [1].

Substituting 1,3-diaceto-2-stearin with generic lipid excipients like tristearin or standard glycerol monostearate (GMS) introduces critical failure modes in formulation and processability. Tristearin possesses a highly crystalline structure with a melting point exceeding 70°C, rendering it brittle and unsuitable for body-temperature-responsive applications or flexible coatings. Conversely, while GMS acts as an effective emulsifier, it lacks the specific polymorphic stability and mechanical elasticity imparted by the dual acetate groups in diacetostearin. Furthermore, substituting with other short-chain acetoglycerides (such as dibutyryl monostearin) drastically shifts the melting point below room temperature, compromising solid-state stability. Consequently, for applications demanding exact thermomechanical profiles and controlled digestibility, generic substitution compromises both shelf-life and end-user performance [1].

Thermal Phase Behavior and Melting Point Precision

The thermal profile of a lipid excipient dictates its processability and application suitability. 1,3-Diaceto-2-stearin exhibits a highly specific melting point of approximately 38°C, aligning closely with human body temperature. In stark contrast, the fully saturated long-chain analog, tristearin, melts at approximately 72°C, while closely related short-chain analogs like dibutyryl monostearin melt much lower at 21°C. This precise 38°C melting threshold allows 1,3-diaceto-2-stearin to remain solid at room temperature while melting smoothly upon physiological contact [1].

| Evidence Dimension | Melting Point |

| Target Compound Data | ~38°C |

| Comparator Or Baseline | Tristearin (~72°C) and Dibutyryl monostearin (21°C) |

| Quantified Difference | 34°C lower than tristearin; 17°C higher than dibutyryl monostearin |

| Conditions | Differential Scanning Calorimetry (DSC) / Standard melting point assay |

Enables the formulation of body-temperature-responsive pharmaceutical matrices and cosmetic bases that avoid the waxy, brittle texture of high-melting lipids.

Mechanical Plasticity and Film Flexibility

For edible coatings and lipid-based encapsulation, mechanical flexibility is paramount to prevent cracking and barrier failure. Acetostearins, including diacetostearin, demonstrate extraordinary elasticity, with the ability to be stretched more than 800% at 22°C. Standard lipid comparators, such as unmodified cocoa butter or tristearin, are highly crystalline and brittle at room temperature, often fracturing under minimal mechanical stress. This hyper-flexibility is a direct result of the acetate groups disrupting the dense crystalline packing of the stearate chains [1].

| Evidence Dimension | Elongation / Mechanical Stretch |

| Target Compound Data | >800% elongation at 22°C |

| Comparator Or Baseline | Standard saturated triglycerides (brittle/fracture at room temperature) |

| Quantified Difference | Orders of magnitude higher plasticity and elongation capacity |

| Conditions | Tensile testing at 22°C |

Critical for procuring raw materials for flexible film coatings, encapsulation matrices, and packaging where physical integrity must be maintained under mechanical stress.

Caloric Density and Digestibility Profile

In functional food and oral pharmaceutical formulations, the metabolic fate of the lipid matrix is a key procurement driver. Structured lipids rich in 1,3-diacetyl-2-stearoylglycerol yield a significantly reduced caloric density of approximately 20 kJ/g (5 kcal/g). This is due to the rapid hydrolysis of the short-chain acetate groups and the subsequent poor absorption of the remaining intact stearoylglycerol remnants. Traditional long-chain fats, by comparison, provide a standard 37 kJ/g (9 kcal/g). This targeted metabolic resistance provides a quantifiable advantage for low-calorie formulations [1].

| Evidence Dimension | Nutritional Energy Value / Caloric Density |

| Target Compound Data | ~20 kJ/g (5 kcal/g) |

| Comparator Or Baseline | Traditional long-chain triglycerides (~37 kJ/g or 9 kcal/g) |

| Quantified Difference | ~45% reduction in caloric density |

| Conditions | In vivo metabolic absorption and calorimetry assays |

Justifies the higher procurement cost of structured lipids over standard fats for specialized low-calorie or controlled-release oral formulations.

Polymorphic Stability and Texture Retention

Lipid polymorphism often leads to undesirable texture changes, such as 'bloom' in coatings or hardening over time. Formulations utilizing diacetostearin maintain a stable melting profile and mouthfeel over extended periods. In comparative studies, while certain interesterified triglyceride mixtures hardened into a waxy, candle-like texture within 11 to 17 days at room temperature, diacetostearin-based coatings retained their initial structural integrity and sensory profile without deleterious polymorphic transitions [1].

| Evidence Dimension | Polymorphic Stability / Texture Hardening |

| Target Compound Data | Retains stable texture and melting profile over >17 days |

| Comparator Or Baseline | Mixed interesterified triglycerides (harden into wax-like state within 11-17 days) |

| Quantified Difference | Prevention of texture degradation and polymorphic shift over time |

| Conditions | Room temperature storage, monitored via DSC and sensory evaluation |

Essential for ensuring long-term shelf-life stability and preventing physical degradation in lipid-coated consumer and pharmaceutical products.

Flexible Edible Coatings and Encapsulation Films

Driven by its >800% elongation capacity at room temperature, 1,3-diaceto-2-stearin is a highly effective choice for flexible lipid coatings. It is procured to protect moisture-sensitive active pharmaceutical ingredients (APIs) or food products where standard triglyceride coatings would crack and fail during handling or thermal cycling [1].

Body-Temperature Responsive Pharmaceutical Excipients

Leveraging its precise 38°C melting point, this compound is specifically selected for suppositories, topical matrices, and oral solid dosages that require solid-state stability on the shelf but rapid, predictable melting upon physiological contact. It provides a functional advantage over tristearin, which fails to melt at body temperature [2].

Low-Calorie Structured Lipid Formulations

Due to its reduced caloric density (~20 kJ/g) and specific hydrolytic cleavage profile, 1,3-diaceto-2-stearin is utilized in the development of functional foods and specialized dietary supplements. It serves as a structural fat replacer that provides the physical properties of traditional lipids without the associated 37 kJ/g caloric load [3].